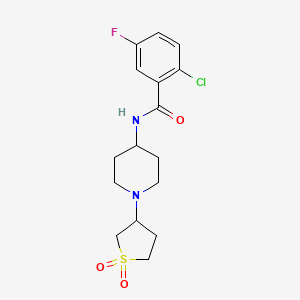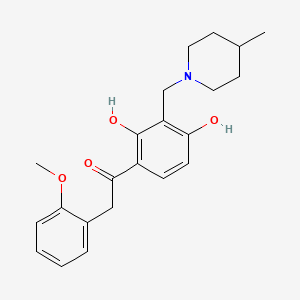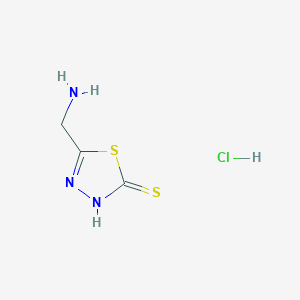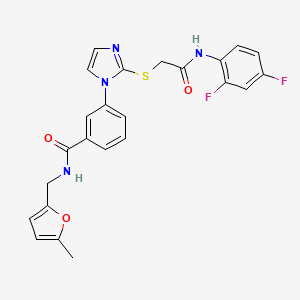
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one, also known as BMTC, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study by Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins, starting from a compound similar to 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one. These compounds exhibited significant antibacterial and antifungal activities.
Atypical Antipsychotic Activity
- Gawai, Das, and Nemade (2019) reported on the synthesis, pharmacological screening, and acute toxicity testing of a series of similar compounds, showing potential atypical antipsychotic activity due to their dopamine D2 and serotonin 5HT2 antagonistic activity. This research indicates the potential application of these compounds in mental health treatments (Gawai, Das, & Nemade, 2019).
Acetylcholinesterase Inhibitors for Alzheimer's Disease
- Amin et al. (2021) designed and synthesized novel 7-benzyloxycoumarin based compounds, including derivatives of the compound , which showed remarkable inhibitory activity against acetylcholinesterase (AChE). This suggests its potential application in treating Alzheimer's disease (Amin et al., 2021).
Cytotoxic Activity
- The study by Gomha and Khalil (2012) demonstrated the synthesis of new thiazole derivatives bearing a coumarin nucleus, which exhibited potent cytotoxic activity. This highlights its potential use in cancer research or therapy (Gomha & Khalil, 2012).
Antibacterial Activity
- Research conducted by Čačić et al. (2009) focused on synthesizing thiazolidin-4-ones based on a similar chromen structure, exploring their antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Fluorescence and Sensory Applications
- The study by Mahadevan et al. (2014) involved synthesizing derivatives that emit blue light, indicating potential applications in optical devices or sensors (Mahadevan et al., 2014).
Electrochemical Applications
- Mazloum‐Ardakani and Khoshroo (2013) explored the electrochemical properties of a benzofuran derivative related to 7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one, indicating its potential use in electrochemical sensors (Mazloum‐Ardakani & Khoshroo, 2013).
Antioxidant Properties
- Gadhave et al. (2022) focused on designing, synthesizing, and evaluating coumarin-based benzothiazole derivatives, highlighting their potential as antioxidant and antibacterial agents (Gadhave et al., 2022).
Propiedades
IUPAC Name |
6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-4-17-10-18-20(11-19(17)26-12-16-8-6-5-7-9-16)27-15(3)21(22(18)25)23-24-14(2)13-28-23/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVZDBAQNWRGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)C4=NC(=CS4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-ethyl-2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)
![Methyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2844281.png)
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2844284.png)



![(Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2844291.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/no-structure.png)
![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)
![N-butyl-2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-methylacetamide](/img/structure/B2844298.png)